Product packaging for BYK204165(Cat. No.:CAS No. 1104546-89-5)

BYK204165

Cat. No.: B1668166
CAS No.: 1104546-89-5
M. Wt: 252.27 g/mol
InChI Key: BTYSIDSTHDDAJW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Poly(ADP-ribosylation) in Cellular Processes and Disease States

Poly(ADP-ribosylation) is a crucial regulatory mechanism involved in key cellular processes, including DNA damage signaling and repair, chromatin organization, transcription, replication, and protein degradation fishersci.cawikipedia.orgwikipedia.orgguidetopharmacology.orgnewdrugapprovals.org. PARP enzymes, particularly PARP-1 and PARP-2, are rapidly activated by DNA strand breaks, facilitating the recruitment of repair proteins and the synthesis of poly(ADP-ribose) (PAR) chains at damage sites wikipedia.orgguidetopharmacology.orgcaymanchem.com. Beyond DNA repair, PARylation also modulates cellular signaling cascades, influences cell proliferation and differentiation, impacts metabolism, and is involved in stress and immune responses fishersci.cawikipedia.orgwikipedia.orgguidetopharmacology.orgnewdrugapprovals.org. Dysregulation of the enzymes involved in the PARylation network has been linked to the pathogenesis of numerous human diseases, including various neurological disorders and cancer wikipedia.orgwikipedia.orgguidetopharmacology.org. Pathologic PARP activation, for instance, has been shown to contribute to tissue injury in conditions such as shock, diabetes, ischemia-reperfusion, and inflammation fishersci.ca.

Evolution of PARP Inhibitors as Chemical Probes and Mechanistic Tools in Research

The critical roles of PARP enzymes in cellular processes and disease have made them attractive targets for pharmacological intervention. The development of PARP inhibitors has evolved significantly since the identification of early compounds like 3-aminobenzamide (B1265367) (3-AB) nih.govfrontiersin.org. Initial research focused on understanding PARP biology and exploring the potential of inhibiting PARP activity to enhance the efficacy of DNA-damaging agents used in cancer therapy nih.gov. The concept of synthetic lethality, particularly the observation that inhibiting PARP is selectively toxic to cells deficient in homologous recombination repair (such as those with BRCA1 or BRCA2 mutations), has been a major driving force in the development of more potent and selective PARP inhibitors caymanchem.comnih.govelifesciences.orglabsolu.caneobioscience.comgoogleapis.com. These inhibitors have become invaluable chemical probes and mechanistic tools in academic research, allowing scientists to dissect the intricate roles of PARP enzymes in DNA repair, genomic stability, cell cycle regulation, and various disease pathways nih.govnih.govnih.gov. The structural design of PARP inhibitors has advanced, moving from less selective agents to compounds with improved potency and selectivity for specific PARP isoforms nih.gov.

Positioning BYK204165 as a Selective Isoquinolinedione-Based PARP-1 Inhibitor for Academic Investigation

This compound is recognized as a potent and selective inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) nih.govnih.govnih.govnih.govcenmed.comsigmaaldrich.comnih.govnih.gov. Structurally, it belongs to the isoquinolinedione class of compounds nih.govcenmed.comsigmaaldrich.comnih.govnih.govmybiosource.com. Its selectivity profile, demonstrating approximately 100-fold greater potency for PARP-1 over PARP-2, positions this compound as a valuable tool for researchers specifically interested in investigating the biological consequences of inhibiting PARP-1 activity nih.govnih.govnih.govcenmed.comsigmaaldrich.comnih.govmybiosource.comfishersci.ca. This selectivity allows for a more focused examination of PARP-1 mediated effects in various cellular contexts, distinguishing them from potential contributions of other PARP isoforms. Consequently, this compound is utilized in academic research to explore the specific roles of PARP-1 in fundamental cellular processes and disease models nih.govnih.govnih.govnih.govcenmed.comnih.govnih.gov.

Detailed Research Findings

Research into this compound has characterized its inhibitory activity and explored its utility in various biological studies.

This compound demonstrates potent inhibition of cell-free recombinant human PARP-1 (hPARP-1) with a pIC50 of 7.35 and a pKi of 7.05 nih.govnih.govnih.govcenmed.comnih.gov. Its activity against murine PARP-2 (mPARP-2) is significantly lower, with a pIC50 of 5.38 nih.govnih.govnih.govcenmed.comnih.gov. This difference in potency translates to approximately 100-fold selectivity for PARP-1 over PARP-2 nih.govnih.govnih.govcenmed.comsigmaaldrich.comnih.govmybiosource.comfishersci.ca. In kinetic experiments with human PARP-1, this compound exhibits potent and competitive inhibition of enzyme activity nih.gov.

Studies have utilized this compound to investigate the specific roles of PARP-1 in various cellular processes. For instance, it has been employed in studies exploring PARP-1 mediated effects nih.govcenmed.comnih.govmybiosource.com. Research has shown that this compound can promote adipogenesis in different cell types, suggesting a role for PARP-1 in regulating this process sigmaaldrich.com. The inhibition of PARylation by this compound was found to enhance the binding of C/EBPβ to DNA and chromatin, indicating that PARylation by PARP-1 can attenuate the sequence-specific binding of C/EBPβ to DNA sigmaaldrich.com. This compound has also been used in studies investigating retinal degeneration, where it was shown to significantly reduce the toxic effect of NAMPT inhibition on photoreceptor cell reductive capacity and survival uni.lu. In cervical cancer research, this compound has been used as a PARP-1 selective inhibitor to study the effects of PARP inhibition on cancer cell growth and its combination with cisplatin (B142131) ctdbase.org. These studies indicate that this compound effectively inhibits basal ADP-ribosylation in cervical cancer cell lines, suggesting PARP-1 as the primary mediator of this activity ctdbase.org.

The mechanism of action of this compound as a PARP-1 inhibitor involves interactions within the enzyme's active site. It is characterized by its ability to form hydrogen bonds with key residues and its hydrophobic regions facilitate interactions, influencing its binding and potentially catalytic efficiency nih.gov.

The following table summarizes the inhibitory activity of this compound:

TargetpIC50pKiSelectivity vs PARP-2
Human PARP-17.357.05~100-fold
Murine PARP-25.38--

Note: Data compiled from multiple sources nih.govnih.govnih.govcenmed.comsigmaaldrich.comnih.gov.

While this compound has proven valuable as a research tool, it is important to note that it is primarily investigated for in vitro and cellular studies due to factors such as a short half-life observed in in vitro rat microsome experiments nih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B1668166 BYK204165 CAS No. 1104546-89-5

Properties

IUPAC Name

(4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSIDSTHDDAJW-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104546-89-5
Record name 1104546-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanisms of Byk204165 Mediated Parp 1 Inhibition

Structural Determinants of BYK204165 Binding to PARP Enzymes

Detailed crystallographic or high-resolution structural data specifically for this compound in complex with PARP-1 are not extensively available in the public domain. Such information would be essential to precisely delineate the specific molecular interactions. However, based on the general principles of PARP inhibitor binding to the enzyme's active site, the following subsections outline the anticipated molecular mechanisms.

Analysis of Specific Hydrogen Bonding Networks within the Enzyme Active Site

While specific hydrogen bond distances and angles for the this compound-PARP-1 complex are not publicly documented, it is understood that PARP inhibitors typically form key hydrogen bonds with residues in the nicotinamide-binding pocket of the PARP-1 active site. These interactions are crucial for the affinity and specificity of the inhibitor.

Conformational Reconfigurations of PARP-1 Induced by this compound Association

The binding of inhibitors to the PARP-1 active site can induce localized conformational changes that stabilize the inhibited state. While the specific reconfigurations induced by this compound have not been detailed, it is a general mechanism by which potent inhibitors can achieve high affinity. Upon binding to DNA damage, PARP-1 undergoes significant conformational changes, and inhibitors can modulate these structures. nih.govnih.govnih.gov

Enzymatic Characterization of this compound Potency and Selectivity

Biochemical assays have been employed to quantify the inhibitory potency and selectivity of this compound against different PARP isoforms.

Comparative Inhibition Kinetics Against Human PARP-1 (hPARP-1) and Murine PARP-2 (mPARP-2) Isoforms

Kinetic experiments have demonstrated that this compound is a potent and competitive inhibitor of human PARP-1. medchemexpress.com Its inhibitory activity has been compared against both human PARP-1 and murine PARP-2, revealing a significant selectivity for the PARP-1 isoform. medchemexpress.comacetherapeutics.comselleckchem.com The compound displays approximately 100-fold selectivity for PARP-1 over PARP-2. apexbt.commedchemexpress.comacetherapeutics.com

Quantification of Half-maximal Inhibitory Concentrations (pIC50) and Dissociation Constants (pKi)

The potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and dissociation constant (Ki). For cell-free recombinant human PARP-1 (hPARP-1), this compound exhibits a pIC50 of 7.35, which corresponds to an IC50 of 44.67 nM. medchemexpress.comacetherapeutics.comselleckchem.comtargetmol.com The dissociation constant (pKi) for hPARP-1 has been determined to be 7.05. medchemexpress.comacetherapeutics.comselleckchem.com In contrast, its potency against murine PARP-2 (mPARP-2) is significantly lower, with a pIC50 of 5.38. apexbt.commedchemexpress.comacetherapeutics.comselleckchem.com

Inhibitory Activity of this compound Against PARP Isoforms

Compound Target pIC50 IC50 (nM) pKi Selectivity
This compound hPARP-1 7.35 44.67 7.05 ~100-fold vs mPARP-2
This compound mPARP-2 5.38 - -

Assessment of Selectivity Ratios for PARP-1 over Other PARP Family Members

This compound has been identified as a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). medchemexpress.comnih.govapexbt.com In enzymatic assays, this compound demonstrates a significant preference for PARP-1 over other members of the PARP family, most notably PARP-2. This selectivity is a key characteristic of the compound's inhibitory profile.

Research findings indicate that this compound inhibits cell-free recombinant human PARP-1 (hPARP-1) with a pIC50 of 7.35, which corresponds to an IC50 value of 44.67 nM. medchemexpress.comnih.gov In contrast, its inhibitory activity against murine PARP-2 (mPARP-2) is significantly lower, with a reported pIC50 of 5.38, translating to an IC50 of 4,168 nM. medchemexpress.comnih.gov This differential activity results in a selectivity ratio of approximately 100-fold in favor of PARP-1 over PARP-2. medchemexpress.comapexbt.combohrium.com The pKi value, representing the inhibition constant, for this compound against human PARP-1 has been determined to be 7.05. medchemexpress.comselleck.cn

The potency of this compound is comparable to or higher than many standard PARP-1 inhibitors. apexbt.com While it is a potent inhibitor in cell-free assays, it has shown lower potency for PARP inhibition in certain cell lines, such as C4I cells, where a pIC50 of 5.75 was observed. medchemexpress.comnih.gov

EnzymepIC50IC50 (nM)Selectivity Ratio (over PARP-2)
Human PARP-17.3544.67~100-fold
Murine PARP-25.384,168

Impact of this compound on PARP-1 Catalytic Activity and Substrate Utilization

The primary mechanism by which this compound exerts its inhibitory effect on PARP-1 is through the competitive disruption of Nicotinamide (B372718) Adenine Dinucleotide (NAD+) binding at the enzyme's catalytic domain. medchemexpress.com Kinetic experiments have demonstrated that this compound acts as a competitive inhibitor of PARP-1 activity. medchemexpress.com

PARP-1 utilizes NAD+ as a substrate to catalyze the synthesis of poly(ADP-ribose) (PAR) chains. nih.gov Structurally, many PARP inhibitors, including those in the same class as this compound, mimic the nicotinamide moiety of NAD+. researchgate.net This allows them to bind to the nicotinamide-binding pocket within the catalytic domain of PARP-1, thereby preventing the binding of the natural substrate, NAD+. medchemexpress.comresearchgate.net This competitive inhibition effectively blocks the catalytic function of the enzyme.

By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP-1, this compound directly prevents the synthesis of poly(ADP-ribose) (PAR) chains. medchemexpress.comnih.gov The formation of these PAR polymers is the principal enzymatic output of PARP-1 activation, which is triggered by the detection of DNA damage. nih.gov

Upon binding to a DNA break, PARP-1 undergoes a conformational change that dramatically increases its catalytic activity, leading to the rapid polymerization of ADP-ribose units from NAD+ onto itself (auto-PARylation) and other acceptor proteins. nih.gov This PARylation process is a critical signaling event that recruits other DNA repair proteins to the site of damage. nih.gov

As a potent, NAD+-competitive inhibitor, this compound effectively halts this process. By occupying the NAD+ binding site, it prevents the transfer of ADP-ribose units, thereby abrogating the synthesis of PAR chains. This blockade of PAR synthesis disrupts the downstream signaling cascade that is essential for the efficient repair of DNA single-strand breaks. While direct studies quantifying the reduction of PAR levels specifically by this compound are not detailed in the available literature, its potent, competitive inhibition of the NAD+ binding site strongly implies a significant reduction in PAR synthesis as its primary functional consequence.

A significant consequence of the mechanism of action of many PARP inhibitors, particularly those that are NAD+-competitive, is the "trapping" of the PARP-1 enzyme at the site of DNA damage. nih.govbohrium.comdoi.org While specific studies detailing the DNA trapping efficiency of this compound are not extensively available, the established mechanism of potent PARP-1 inhibitors provides a strong framework for understanding this effect.

Normally, after synthesizing PAR chains, the large, negatively charged polymer causes PARP-1 to lose its affinity for DNA, leading to its dissociation from the damage site. nih.gov This release is crucial to allow access for the recruited DNA repair machinery. nih.gov

By preventing PAR synthesis through competitive inhibition of NAD+, inhibitors like this compound effectively lock PARP-1 onto the DNA break. medchemexpress.comnih.gov The enzyme binds to the damaged DNA but is unable to catalyze the auto-PARylation necessary for its release. researchgate.netembopress.org This creates a stable PARP-DNA complex that can be more cytotoxic than the unrepaired DNA lesion itself, as it physically obstructs the DNA and can interfere with replication and transcription processes. nih.govdoi.org The potency of a PARP inhibitor is often correlated with its ability to trap PARP on DNA. doi.org Given that this compound is a potent inhibitor of PARP-1's catalytic activity, it is highly probable that it also functions as an effective agent for trapping PARP-1 on damaged DNA substrates.

Advanced Research Methodologies for Investigating Byk204165

Structural Biology Approaches

Structural biology techniques are essential for visualizing the three-dimensional arrangement of atoms within biological molecules and their complexes. This provides direct evidence of how a small molecule like BYK204165 interacts with its protein target, PARP-1.

X-ray Crystallography of this compound-PARP-1 Co-complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal, including biological macromolecules. By crystallizing a protein, such as the catalytic domain of PARP-1, in complex with an inhibitor like this compound, researchers can obtain a detailed 3D structure of the co-complex. This provides precise information about the binding site, the specific amino acid residues involved in interactions with the inhibitor, and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces, pi-pi stacking). While specific published crystal structures of this compound bound to PARP-1 were not directly found in the search results, X-ray diffraction has been used to characterize the crystal structure of this compound itself, showing it crystallizes in the monoclinic crystal system with space group P21/n. researchgate.net The availability of crystal structures for PARP-1 catalytic domains, including those with other inhibitors like pamiparib (B560054) (PDB ID: 7CMW), demonstrates the applicability of this method to PARP-1 complexes and provides a basis for understanding potential binding modes of similar inhibitors like this compound. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. For studying ligand-protein interactions, NMR can identify which parts of the protein are affected by the binding of a ligand like this compound. Techniques such as chemical shift perturbation mapping can pinpoint the residues in the protein that are in close proximity to the bound ligand. d-nb.infonih.gov This complements X-ray crystallography by providing insights into interactions that may occur in solution and can also probe protein dynamics upon ligand binding. NMR has been utilized in studies investigating the interaction of PARP1 inhibitors with G-quadruplex structures at the PARP1 promoter, highlighting its utility in studying interactions relevant to PARP-1 activity and regulation. csic.es The ability of NMR to perform ligand screening directly in living human cells also offers a valuable approach for assessing intracellular binding d-nb.info.

Computational Chemistry and Molecular Biophysics Simulations

Computational methods play a crucial role in complementing experimental techniques by providing theoretical insights into molecular behavior, interactions, and properties. These methods can simulate complex biological systems and predict molecular characteristics that are difficult to measure experimentally.

Molecular Dynamics Simulations to Elucidate Binding Pathways and Selective Mechanisms

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By simulating the complex of this compound with PARP-1, MD simulations can provide dynamic information about the binding process, including how the ligand approaches and settles into the binding pocket, the conformational changes in the protein upon binding, and the stability of the complex. oulu.firesearchgate.netnih.gov MD simulations can also be used to investigate the selective mechanisms of inhibitors by comparing their interactions with different protein isoforms, such as PARP-1 and PARP-2. Studies using MD simulations have explored the selective binding of other inhibitors to PARP-1 over PARP-2, identifying key residues and interaction types responsible for this selectivity, which can inform understanding of this compound's reported selectivity. nih.govfrontiersin.org These simulations can reveal the energetic contributions of specific residues to binding and highlight the role of protein flexibility in achieving selective interactions. nih.govfrontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights (e.g., Energy Gap between Frontier Molecular Orbitals)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. rsdjournal.orgornl.govwiley.comarxiv.orgaspbs.com These calculations can determine properties such as molecular orbitals, electron density distribution, and energy levels, including the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – the frontier molecular orbitals. rsdjournal.org The HOMO-LUMO gap is an important indicator of a molecule's reactivity and electronic stability. While specific quantum chemical calculations for this compound were not detailed in the search results regarding its electronic structure or frontier orbitals, this methodology is broadly applicable to understanding the intrinsic electronic properties of small molecules and their potential for interaction. Quantum chemical calculations, often employing Density Functional Theory (DFT), are widely used to study molecular geometries, vibrational frequencies, and electronic properties. rsdjournal.orgaspbs.com

Molecular Electrostatic Potential Surface Analysis and Non-Covalent Interaction Studies

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique that visualizes the charge distribution on the surface of a molecule. researchgate.netnih.gov The MEP surface highlights regions of positive and negative electrostatic potential, which are indicative of areas likely to participate in electrostatic interactions with other molecules. researchgate.netnih.govmdpi.com Analyzing the MEP surface of this compound can reveal potential sites for interaction with charged or polar residues in the PARP-1 binding pocket. Non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces, are crucial for the stable binding of a ligand to a protein. researchgate.netuzh.ch Computational studies can analyze and quantify these interactions based on the molecular structure and electron density. researchgate.netnih.govmdpi.com While specific MEP analysis or detailed non-covalent interaction studies for this compound were not found, these methods are fundamental in computational chemistry for understanding how molecules interact, including the formation of protein-ligand complexes. researchgate.netnih.gov The concept of sigma-holes, regions of positive electrostatic potential on the extension of covalent bonds, is an example of how MEP analysis contributes to understanding specific types of non-covalent interactions like halogen bonding, and similar principles apply to other interactions relevant to protein-ligand binding. nih.govmdpi.com

In Vitro and Cellular Biochemistry Assays

Biochemical and cellular assays are fundamental to characterizing the activity of compounds like this compound. These methods provide insights into the compound's direct interaction with target enzymes and its effects on cellular processes.

Cell-Free Recombinant Enzyme Activity Measurements

Cell-free assays using recombinant PARP enzymes are a primary method for assessing the direct inhibitory potency of this compound. These assays typically involve incubating the recombinant enzyme (such as human recombinant PARP-1 or PARP-2) with its substrate (NAD+) and an activator (often activated DNA). The incorporation of labeled NAD+ (e.g., biotinylated NAD+) into the enzyme or a protein substrate is then measured in the presence of varying concentrations of this compound. The reduction in label incorporation indicates enzyme inhibition.

Studies have shown this compound to be a potent inhibitor of both PARP-1 and PARP-2 in cell-free systems. For instance, this compound demonstrated an IC50 value of 0.0008 μM against PARP-1 and 0.001 μM against PARP-2 in such assays citeab.com. Another study reported an IC50 of 44.67 nM for human recombinant PARP1 and 4,168 nM for murine PARP2 in an enzyme assay, indicating selectivity for PARP1 over PARP2 caymanchem.com. These measurements provide quantitative data on the compound's ability to directly block the catalytic activity of these enzymes.

Assessment of PAR Synthesis Inhibition in Response to Genotoxic Stress (e.g., H2O2-treated 3T3 Fibroblasts)

Cellular assays are crucial for evaluating the efficacy of this compound in a more biologically relevant context. One common approach involves inducing DNA damage in cells, which triggers PARP activation and subsequent poly(ADP-ribose) (PAR) synthesis. Hydrogen peroxide (H2O2) treatment of cell lines, such as 3T3 fibroblasts, is a frequently used method to induce oxidative DNA damage and robust PAR formation americanelements.comsun-shinechem.com.

Following H2O2 treatment, cells are exposed to this compound, and the level of PAR synthesis is assessed. A reduction in PAR levels in the presence of this compound indicates that the compound effectively inhibits PARP activity within the cellular environment. Research has shown that this compound inhibits PAR synthesis in H2O2-treated 3T3 fibroblasts in a concentration-dependent manner, with an reported IC50 of 0.0007 μM americanelements.com. This demonstrates the compound's ability to penetrate cells and inhibit PARP activity in response to DNA damage.

Immunochemical Detection of PARylated Proteins and PAR Formation

Immunochemical techniques are widely used to visualize and quantify PAR formation and the PARylation of cellular proteins. These methods are essential for confirming the inhibitory effect of this compound on cellular PARP activity. Antibodies specific for PAR polymers or PARylated proteins are employed in techniques such as Western blotting and immunofluorescence microscopy americanelements.com.

Western blotting allows for the detection of total cellular PAR levels or the PARylation status of specific proteins in cell lysates. A decrease in the intensity of PAR or PARylated protein bands in samples treated with this compound, compared to untreated controls, indicates successful inhibition of PAR synthesis. Immunofluorescence microscopy provides spatial information, allowing researchers to visualize the nuclear or cytoplasmic localization of PAR and assess the impact of this compound on PAR formation within individual cells americanelements.com. The loss of nuclear PAR staining following treatment with this compound in DNA-damaged cells is a clear indicator of its inhibitory activity.

Cellular and Organismal Models in this compound Research

Beyond basic biochemical and cellular assays, more complex models are utilized to understand the biological consequences of PARP inhibition by this compound.

Application in Genetically Modified Cell Lines (e.g., PARP-1 Wild-type and Knockout Fibroblasts)

Genetically modified cell lines, particularly those deficient in specific PARP isoforms, are invaluable tools for dissecting the role of individual PARP enzymes and confirming the selectivity of inhibitors like this compound. Studies utilizing PARP-1 wild-type (WT) and PARP-1 knockout (KO) fibroblasts (such as 3T3 fibroblasts) are particularly informative americanelements.comsun-shinechem.com.

By comparing the effects of this compound on PAR synthesis and cellular responses in WT versus PARP-1 KO fibroblasts, researchers can confirm that the observed effects are primarily mediated through PARP-1 inhibition. In PARP-1 KO cells, PAR synthesis in response to DNA damage is significantly reduced or absent, confirming the central role of PARP-1 in this process sun-shinechem.com. While this compound potently inhibits PAR synthesis in WT cells, its effect is diminished in PARP-1 KO cells, although higher concentrations may still inhibit residual PAR synthesis mediated by other PARP isoforms like PARP-2 americanelements.com. This approach helps to establish the target specificity of this compound in a cellular context.

Utilization in Diverse Cancer Cell Lines for Mechanistic Studies (e.g., Cervical Cancer Cell Lines, Small Cell Lung Cancer Cell Lines)

Cancer cell lines represent critical models for investigating the potential therapeutic implications of PARP inhibition. This compound has been studied in various cancer cell lines to understand its mechanisms of action in the context of cancer biology. Examples of cell lines used include cervical cancer cell lines (e.g., HeLa) and small cell lung cancer cell lines (e.g., NCI-H146).

In these models, researchers can investigate how this compound affects cancer cell proliferation, survival, DNA repair pathways, cell cycle progression, and induction of apoptosis, particularly when combined with DNA-damaging agents like chemotherapy or radiation. These studies help to determine if cancer cells are sensitive to PARP inhibition by this compound and to explore the underlying mechanisms of sensitivity or resistance. The use of diverse cancer cell lines allows for the assessment of this compound's activity across different cancer types and genetic backgrounds.

Here is a summary of some research findings on this compound's inhibitory activity:

Assay TypeTarget Enzyme/Cell LineIC50 (μM)Citation
Cell-Free Recombinant Enzyme ActivityHuman Recombinant PARP-10.0008 citeab.com
Cell-Free Recombinant Enzyme ActivityHuman Recombinant PARP-20.001 citeab.com
Cell-Free Recombinant Enzyme ActivityHuman Recombinant PARP10.04467 caymanchem.com
Cell-Free Recombinant Enzyme ActivityMurine PARP24.168 caymanchem.com
Cellular PAR Synthesis Inhibition (H2O2-treated)3T3 Fibroblasts0.0007 americanelements.com
Cellular PAR Synthesis Inhibition (H2O2-treated)A549 Human Lung Epithelial Cells0.22909 caymanchem.com
Cellular PAR Synthesis Inhibition (H2O2-treated)C4I Human Cervical Cells1.77828 caymanchem.com
Cellular PAR Synthesis Inhibition (H2O2-treated)H9c2 Rat Cardiac Myoblast Cells0.12303 caymanchem.com

Research in Specialized Cell Models for Specific Physiological Contexts (e.g., Photoreceptor Cells)

Specialized cell models are crucial for investigating the effects of compounds in contexts relevant to specific tissues or diseases. For this compound, research has been conducted using cell lines such as A549 human lung epithelial, C4I human cervical, and H9c2 rat cardiac myoblast cells to assess its PARP inhibitory activity in a cellular environment. caymanchem.combertin-bioreagent.com

Furthermore, studies investigating the role of PARP activation in retinal degeneration have utilized photoreceptor cell models. In one study, 661W photoreceptor cells were treated with this compound to assess its ability to reduce the toxic effects of NAMPT inhibition, which leads to NAD+ deficiency and subsequent PARP activation. Treatment with this compound significantly reduced the negative impact on the reductive capacity and cell survival of these photoreceptor cells. arvojournals.org This highlights the utility of specialized cell models, such as photoreceptor cells, in understanding the potential therapeutic relevance of PARP inhibitors like this compound in specific physiological contexts like retinal degeneration. arvojournals.org Research in photoreceptor cells is particularly relevant given their high metabolic activity and sensitivity to insults that can trigger PARP activation. arvojournals.orgnih.gov

Consideration of In Vitro Metabolic Stability and Implications for Research Design (e.g., short half-life in rat microsomes)

In vitro metabolic stability studies are essential for predicting how a compound might be metabolized in vivo and for informing the design of research experiments. Liver microsomes are a commonly used in vitro system to assess metabolic stability, particularly for evaluating metabolism mediated by cytochrome P450 enzymes. nih.govaltex.orgbioivt.com

For this compound, in vitro metabolic stability studies using rat liver microsomes have indicated a short half-life. medchemexpress.commedchemexpress.com Specifically, a half-life (t₁/₂) of 23 minutes was measured in rat microsomes in vitro. medchemexpress.commedchemexpress.com This short half-life suggests that this compound is rapidly metabolized in this system. medchemexpress.commedchemexpress.com

The finding of a short half-life in rat microsomes has significant implications for research design, particularly for in vivo studies. A compound with rapid in vitro metabolism in liver microsomes is often predicted to have poor in vivo pharmacokinetic properties, such as low bioavailability and a short duration of action, due to rapid clearance. nih.gov This metabolic instability in rat microsomes is a reported reason why this compound has not been extensively investigated in vivo. medchemexpress.commedchemexpress.com

Understanding the metabolic stability of this compound in different species and in various in vitro systems (like microsomes or hepatocytes) is crucial for interpreting research findings and designing appropriate experiments. nih.govaltex.orgmdpi.comnih.govlongdom.org While microsomes primarily assess Phase I metabolism, particularly by CYPs, hepatocytes offer a more complete picture by including Phase II metabolism and transporter activity. altex.orgbioivt.com The observed rapid metabolism in rat liver microsomes underscores the importance of considering a compound's metabolic fate when planning research, especially when aiming for in vivo translation.

This compound in the Context of DNA Damage Response and Repair Research

This compound is a chemical compound that has garnered attention in the field of DNA damage response (DDR) and repair research, primarily due to its activity as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes, particularly PARP-1, play a critical role in detecting and signaling DNA damage, as well as facilitating its repair. By inhibiting PARP-1, this compound serves as a valuable tool for investigating the intricate mechanisms of DNA repair pathways and their implications for genomic stability.

This compound is characterized as a potent and selective inhibitor of human recombinant PARP-1 (hPARP-1), with a pIC₅₀ of 7.35 and a pKᵢ of 7.05 in cell-free kinetic experiments. medchemexpress.comselleckchem.com It demonstrates approximately 100-fold selectivity for PARP-1 over murine PARP-2 (mPARP-2), which has a pIC₅₀ of 5.38. medchemexpress.comselleckchem.com In cellular contexts, this compound inhibits hydrogen peroxide-activated PARP in various cell lines, including A549 human lung epithelial cells (IC₅₀ = 229.09 nM), C4I human cervical cells (IC₅₀ = 1,778.28 nM), and H9c2 rat cardiac myoblast cells (IC₅₀ = 123.03 nM). caymanchem.com

Below is a summary of this compound's inhibitory activity:

Enzyme/Cell LineAssay TypeValueUnitSelectivity (vs PARP-1)Reference
Human recombinant PARP-1 (hPARP-1)Cell-free (pIC₅₀)7.35-- medchemexpress.comselleckchem.com
Human recombinant PARP-1 (hPARP-1)Cell-free (pKᵢ)7.05-- medchemexpress.comselleckchem.com
Murine PARP-2 (mPARP-2)Cell-free (pIC₅₀)5.38-~100-fold lower potency medchemexpress.comselleckchem.com
A549 human lung epithelial cellsCellular (IC₅₀)229.09nM- caymanchem.com
C4I human cervical cellsCellular (IC₅₀)1778.28nM- caymanchem.com
H9c2 rat cardiac myoblast cellsCellular (IC₅₀)123.03nM- caymanchem.com

Byk204165 in the Context of Dna Damage Response and Repair Research

Modulatory Effects on DNA Repair Pathways

PARP-1 is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). scbt.comscbt.comoncoscience.usebi.ac.uknih.gov Its inhibition by compounds like BYK204165 can significantly modulate the efficiency and fidelity of DNA repair processes.

Synergistic Interactions with Genotoxic Agents in Preclinical Models

The disruption of DNA repair pathways by PARP inhibitors like this compound can sensitize cancer cells to the effects of genotoxic agents, which induce DNA damage. This forms the basis of synergistic therapeutic strategies explored in preclinical models.

Contributions to Understanding Genomic Stability Maintenance

Genomic stability is essential for preventing the accumulation of mutations and chromosomal abnormalities that can lead to cancer and other diseases. PARP-1 is a critical caretaker of genomic stability, primarily through its role in DNA repair and its interaction with various aspects of DNA metabolism. scbt.comscbt.comnih.govamegroups.orgfrontiersin.orguni-konstanz.de

Studies utilizing PARP inhibitors like this compound have significantly contributed to our understanding of how PARP-1 maintains genomic integrity. By inhibiting PARP-1, researchers can observe the consequences of impaired DNA repair, such as increased levels of spontaneous and induced DNA damage, chromosomal aberrations, and genomic instability. scbt.comnih.govamegroups.orguni-konstanz.de For instance, inhibition of PARP-1 by this compound has been shown to lead to DSB accumulation, highlighting the enzyme's importance in preventing such damage. amegroups.org

Furthermore, the use of selective inhibitors like this compound allows researchers to differentiate the roles of PARP-1 from other PARP family members in maintaining genomic stability. medchemexpress.comselleckchem.comuni-konstanz.de These studies underscore the vital function of PARP-1 in orchestrating DNA repair processes and safeguarding the genome against various insults, providing insights into the fundamental mechanisms that prevent genomic instability and tumorigenesis. scbt.comscbt.comnih.govamegroups.orgfrontiersin.org

Impact on Chromatin Structure and Remodeling

Chromatin structure and dynamics are intimately linked to DNA damage response and repair. PARP1 is a chromatin-associated enzyme that can modulate chromatin structure. genecards.org PARylation, catalyzed by PARP1, can affect the interaction of proteins with DNA and influence chromatin compaction and accessibility to repair machinery. genecards.orgnih.govbiorxiv.org

Research indicates that PARP1 can bind to nucleosomes and alter chromatin structure. genecards.orgcore.ac.uk This modulation can be dependent on NAD⁺ and involve the PARylation of histones and other chromatin modifiers. core.ac.uk Studies have shown that PARP1 substrate proteins have major functions in processes including chromatin remodeling. nih.gov

While the direct impact of this compound on chromatin structure and remodeling is primarily understood through its inhibition of PARP1, studies using this inhibitor contribute to understanding PARP1's role in these processes. For example, investigations into the effects of PARP inhibitors on cellular processes often examine changes in chromatin marks or the localization of repair proteins, providing indirect evidence of the impact on chromatin dynamics. The inhibition of PARP1 by compounds like this compound can disrupt the normal PARylation-dependent recruitment of repair factors and relaxation of chromatin at damage sites, thereby impacting the efficiency of DNA repair pathways.

Data on the effect of this compound on PAR levels in different cell lines can provide insight into the extent of PARP1 inhibition and its potential downstream effects on chromatin. For instance, studies have shown that treatment with this compound effectively inhibits basal ADPRylation in various cervical cancer cell lines, suggesting PARP1 as the primary mediator of this activity in these cells. aacrjournals.org

Cell Line (Cervical Cancer)Basal ADPRylation LevelADPRylation Level with 10 µM this compound (6 hours)
HeLaLowAbolished
ME180LowAbolished
Primary Cervical CellsLowAbolished
CaskiHighAbolished
SiHaHighAbolished
SW756HighAbolished

Table 1: Impact of this compound on ADPRylation in Cervical Cancer Cell Lines aacrjournals.org

This data demonstrates that this compound is effective at inhibiting PARP1-mediated PARylation, a process that influences chromatin structure and remodeling.

Role in DNA Replication Fork Integrity

DNA replication is a fundamental process that can be challenged by various obstacles, leading to replication fork stalling or collapse, which can compromise genome integrity. institut-curie.orgcsic.es PARP enzymes, including PARP1 and PARP2, are involved in the detection and processing of DNA replication intermediates and play a role in maintaining the integrity of replication forks. biorxiv.org

PARP1 is implicated in the repair of unligated Okazaki fragment intermediates, which are potential sources of genome breakage upon PARP inhibition. biorxiv.org Studies have shown that PARP activity is elevated in S phase cells and is particularly high behind DNA replication forks. biorxiv.org

Inhibition of PARP activity by PARP inhibitors has been shown to impede the maturation of nascent DNA strands during DNA replication. biorxiv.org This effect can lead to reduced integrity of nascent DNA strands and the formation of post-replicative single-strand gaps. biorxiv.org

This compound, as a PARP1 inhibitor, is used in research to investigate the contribution of PARP1 to replication fork stability. By inhibiting PARP1, this compound can disrupt PARylation-dependent processes that protect or process stalled replication forks. Research using PARP inhibitors, including early generation inhibitors like this compound, contributes to the understanding of how PARP1 inhibition affects replication fork dynamics and integrity. biorxiv.org

Studies using alkaline BrdU comet assays have shown that incubation with PARP inhibitors reduces the integrity of nascent DNA strands during DNA replication in human cells. biorxiv.org This effect is even more pronounced in cells deficient in FEN1, an enzyme involved in Okazaki fragment processing, highlighting the role of unligated Okazaki fragments in the genotoxicity induced by PARP inhibitors. biorxiv.org

Cellular Process Affected by PARP1 InhibitionObserved Effect (General PARP Inhibition)Relevance to Replication Fork Integrity
Maturation of nascent DNA strandsImpededLeads to reduced integrity and gaps
Processing of Okazaki fragmentsAffectedContributes to genotoxicity

Table 2: Impact of PARP Inhibition on Processes Related to Replication Fork Integrity biorxiv.org

Expanding Research Applications of Byk204165 Beyond Dna Repair

Regulation of Gene Expression and Transcriptional Control by PARP-1 Inhibition

PARP-1 is a key regulator of transcription, capable of modifying chromatin structure and recruiting transcription factors. nih.gov The inhibition of PARP-1's enzymatic activity can, therefore, induce significant changes in the transcriptional landscape of a cell. This regulation can occur at multiple levels, from direct effects on transcription factor recruitment to alterations in the chromatin environment that influence gene accessibility. mdpi.com

Transcriptomic profiling, particularly through RNA sequencing (RNA-seq), provides a comprehensive view of the changes in gene expression following the inhibition of PARP-1. nih.govnih.gov This technique allows for the quantification of all RNA transcripts in a cell at a given moment, revealing the global impact of a PARP inhibitor on the cellular transcriptome. youtube.com Studies using other PARP inhibitors have demonstrated that their application leads to significant alterations in global gene expression, causing both the activation and repression of a large number of genes. nih.gov For example, transcriptome-wide analysis of tumor xenografts treated with the PARP inhibitor veliparib (B1684213) in combination with cisplatin (B142131) revealed numerous differentially expressed genes involved in critical cellular pathways. researchgate.net This powerful approach is essential for discovering the key transcripts and molecular mechanisms affected by PARP-1 inhibition. nih.gov

Table 1: Example of Transcriptional Response to PARP Inhibition in In Vivo Models This table is representative of data from studies on PARP inhibitors like veliparib and is intended to illustrate the types of findings generated through RNA-seq analysis.

Treatment GroupTime PointSignificantly Upregulated GenesSignificantly Downregulated GenesTop Enriched Pathway (Gene Ontology)
Cisplatin + VeliparibDay 10150210Cell Cycle Regulation
Cisplatin + VeliparibDay 21325450DNA Damage Response

Beyond global changes, inhibiting PARP-1 can modulate the expression of specific genes and transcription factor pathways. RNA-seq data has been used to identify particular genes, such as FOS, PPP1R15A, and DUSP1, that are differentially expressed under conditions relevant to PARP inhibition. nih.gov PARP-1 acts as a transcriptional co-regulator and can directly recruit or release transcription factors from promoter regions. nih.govnih.gov For instance, PARP-1 activity is known to influence the transcription mediated by interferon regulatory factor 1 (IRF1) by affecting its ability to bind to promoter elements. nih.gov By extension, an inhibitor like BYK204165 could alter the expression of genes controlled by such transcription factors, impacting pathways involved in inflammation, immune response, and cell proliferation.

PARP-1 plays a significant role in chromatin remodeling, a process intrinsically linked to histone modifications like acetylation. nih.govnih.gov Histone acetylation, catalyzed by histone acetyltransferases (HATs), generally neutralizes the positive charge of lysine residues on histone tails, leading to a less compact chromatin structure that is more accessible to transcription machinery. frontiersin.orgijbcp.com Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. ijbcp.com

The activity of PARP-1 is intertwined with this process. PARP-1 can trigger changes in chromatin structure, and its inhibition can affect the balance of histone acetylation. nih.gov There is evidence of interplay between histone acetylation and ADP-ribosylation, where certain histone acetylation marks can block PARP-1 activity. nih.gov This suggests that inhibiting PARP-1 could lead to downstream effects on the histone acetylation landscape, thereby altering the expression of genes regulated by chromatin accessibility. nih.gov

Role in Cellular Homeostasis and Stress Responses

PARP-1 is a critical sensor of cellular stress, particularly DNA damage induced by reactive oxygen species (ROS). nih.gov Its activity is central to making cell fate decisions—whether to initiate repair and promote survival or to trigger cell death pathways to eliminate a critically damaged cell.

Apoptosis, or programmed cell death, is a distinct mechanism of cell death characterized by specific morphological features like chromatin condensation and the formation of apoptotic bodies. nih.gov PARP-1 is a key player in this process. While its primary function is to facilitate DNA repair to maintain genomic integrity and promote survival, extensive DNA damage leads to PARP-1 overactivation. nih.govunimi.it This overactivation can deplete cellular energy stores (NAD+ and ATP), leading to a form of cell death.

The inhibition of PARP-1 can influence these cell fate decisions. nih.gov By preventing the excessive consumption of energy, PARP inhibition may shift the balance away from necrotic-like cell death and, in some contexts, sensitize cells to apoptosis. The tumor suppressor p53, a master regulator of cell fate, can initiate apoptosis through the transcriptional activation of target genes. embopress.org The interplay between PARP-1 activity and pathways like p53 is crucial in determining whether a cell survives or undergoes programmed cell death.

Table 2: Key Proteins in PARP-1 Mediated Cell Fate Decisions

ProteinRole in Cell FateInteraction with PARP-1 Pathway
p53 Master regulator of apoptosis and cell cycle arrest. nih.govembopress.orgPARP-1 can act as a co-regulator for p53-mediated transcription.
Bcl-2 Anti-apoptotic protein. nih.govIts function is part of the intrinsic apoptosis pathway modulated by cellular stress.
Caspases Executioner proteins of apoptosis. nih.govActivated downstream of signals influenced by PARP-1 overactivation or inhibition.
Calpain Calcium-dependent protease involved in both autophagy and apoptosis. nih.govCan be activated by cellular stress signals that also activate PARP-1.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. nih.gov This condition can damage vital macromolecules, including DNA, lipids, and proteins. nih.govmdpi.com PARP-1 is a primary sensor of DNA damage caused by ROS. nih.gov

Upon activation by ROS-induced DNA breaks, PARP-1 initiates repair processes. However, its inhibition has been shown to modulate cellular signaling cascades activated by oxidative stress. Research has demonstrated that inhibiting PARP-1 can regulate the activation of stress-activated protein kinases like JNK and p38 MAPK. nih.gov This regulation is achieved by increasing the expression of MAPK Phosphatase-1 (MKP-1), an enzyme that dephosphorylates and inactivates JNK and p38. nih.gov Therefore, by using an inhibitor like this compound, it is possible to modulate these critical stress response pathways, potentially protecting cells from certain types of oxidative damage-induced cell death.

Exploration in Diverse Biological Systems

The application of this compound in research has extended beyond its initial focus on DNA repair, venturing into a variety of biological systems and pathways. These investigations are beginning to uncover the broader physiological and pathological roles of Poly(ADP-ribose) polymerase 1 (PARP-1), the primary target of this compound.

Research into Neurobiological Pathways and Neuroimmune Regulation

While direct studies on this compound in neurobiological contexts are not yet widely published, the foundational role of PARP-1 in the nervous system provides a strong rationale for its investigation in this area. PARP-1 is a key player in regulating neuroimmune processes and neuroinflammation, which are implicated in a range of neurological disorders. mdpi.com The inhibition of PARP-1 is being explored as a therapeutic strategy to modulate these complex interactions between the nervous and immune systems. nih.govnih.gov

Research has demonstrated that PARP inhibitors can protect the blood-brain barrier and diminish inflammation in the central nervous system. This is achieved, in part, by affecting leukocyte infiltration and the expression of adhesion molecules on endothelial cells. Given that this compound is a potent and selective inhibitor of PARP-1, it holds potential for studying the intricate neuroinflammatory cascades that contribute to neurodegenerative diseases. The ability of PARP inhibitors to modulate the inflammatory potential of leukocytes suggests a promising avenue for future research with this compound in conditions like stroke, multiple sclerosis, and traumatic brain injury.

Investigation of Myogenesis and Proteomic Alterations During Differentiation

The role of PARP-1 in skeletal muscle development and regeneration, a process known as myogenesis, is an emerging area of research. Studies have shown that PARP-1 expression is naturally downregulated during muscle differentiation. researchgate.net This downregulation appears to be a crucial step, as the depletion of PARP-1 has been observed to enhance the expression of key myogenic regulatory factors.

Specifically, the inhibition of PARP-1 can lead to an upregulation of proteins critical for muscle cell differentiation. While research specifically utilizing this compound in myogenesis is not yet available, studies with other PARP-1 inhibitors have provided valuable insights. These inhibitors have been shown to impact the expression of genes and proteins essential for the structure and function of muscle fibers. A proteomic and transcriptomic approach in one study revealed that PARP-1 inhibition during myogenesis affects pathways related to skeletal muscle mass, myogenesis, and atrophy. nih.govnih.gov This suggests that this compound could be a valuable tool for dissecting the molecular and proteomic changes that occur during muscle differentiation and in related pathological conditions.

Below is an interactive data table summarizing the impact of PARP-1 inhibition on key myogenic factors, based on existing research with other PARP inhibitors.

Myogenic FactorEffect of PARP-1 Inhibition
MyoDEnhanced expression
MyogeninIncreased expression
p57Upregulated
Mef2CBoosted expression
p21Increased expression

Studies in Retinal Degeneration Models and NAD+ Metabolism Dysregulation

A significant area of investigation for PARP inhibitors, including this compound, is in the field of retinal degeneration. Pathologic activation of PARP has been identified as a contributor to retinal degeneration in animal models with retinal NAD+ deficiency. nih.gov The overactivation of PARP-1 can deplete cellular NAD+, a critical molecule for energy metabolism and cell survival, leading to photoreceptor cell death.

A key study has directly implicated this compound in this pathway. Research demonstrated that in a mouse model of retinal NAD+ deficiency, there was a substantial activation of PARP. nih.gov In in vitro experiments using photoreceptor cells, treatment with this compound, along with another PARP inhibitor, significantly mitigated the toxic effects of NAD+ depletion induced by a NAMPT inhibitor. nih.gov This finding highlights the potential of this compound as a research tool to explore therapeutic strategies for blinding diseases characterized by NAD+ metabolism dysregulation.

Further studies with other PARP inhibitors have corroborated these findings, showing that they can reduce photoreceptor cell death in various models of inherited retinal degeneration. mdpi.comnih.govnih.govresearchgate.netnih.gov These inhibitors appear to act by preventing the excessive consumption of NAD+, thereby preserving cellular energy and reducing cell death.

The following interactive table summarizes the protective effects of PARP inhibitors in models of retinal degeneration.

Model SystemPARP Inhibitor(s)Observed Protective Effects
rd1 mouse retinal explantsBMN-673, 3-aminobenzamide (B1265367)Decreased rod photoreceptor cell death by 25-40%
rd1 mouse retinal explantsPI1, PI2Reduced number of TUNEL-positive cells, decreased PAR signal
rd1 mouse retinal explantsOlaparibReduced photoreceptor cell death
661W photoreceptor cellsABT-888, this compoundReduced toxic effect of FK866-mediated NAMPT inhibition
Nampt-rod/-rod miceABT-888Improved scotopic and photopic ERG responses

Anti-inflammatory and Immunomodulatory Research Applications

The role of PARP-1 extends beyond DNA repair and cell death to the regulation of inflammation and the immune response. Consequently, PARP-1 inhibitors are being actively investigated for their anti-inflammatory and immunomodulatory potential. mdpi.comnih.govnih.govnih.govnih.govresearchgate.netwestminster.ac.ukresearchgate.netutmb.edu Although direct studies with this compound in this domain are limited, the extensive research on other PARP-1 inhibitors provides a strong basis for its potential applications.

PARP-1 is known to regulate the expression of various pro-inflammatory molecules, including cytokines and chemokines. mdpi.com Inhibition of PARP-1 has been shown to reduce the levels of inflammatory mediators such as TNF-α and IL-1β in various inflammatory models. mdpi.com This anti-inflammatory effect is partly mediated by the modulation of key signaling pathways, most notably the NF-κB pathway, a central regulator of inflammation.

Furthermore, PARP-1 inhibition can influence the function of various immune cells. For instance, it has been shown to modulate the activity of T cells and macrophages. mdpi.com In the context of cancer, PARP inhibitors can stimulate an anti-tumor immune response by activating innate immune pathways like the cGAS-STING pathway. nih.govnih.govbiorxiv.org This leads to the production of interferons and the recruitment of immune cells to the tumor microenvironment. These immunomodulatory properties suggest that this compound could be a valuable tool for studying and potentially modulating immune responses in a variety of diseases with an inflammatory component.

The table below provides a summary of the key immunomodulatory effects of PARP-1 inhibitors based on current research.

Immune Cell/PathwayEffect of PARP-1 Inhibition
MacrophagesModulation of cytokine expression, potential shift to anti-tumorigenic phenotype
T CellsRegulation of differentiation and function, including Treg cells
Dendritic CellsEnhanced antigen presentation capabilities
NF-κB SignalingInhibition of activation, leading to reduced pro-inflammatory gene expression
cGAS-STING PathwayActivation, leading to increased type I interferon production
Cytokine Expression (e.g., TNF, IL-1β)Decreased expression

Q & A

Q. How can researchers integrate this compound into interdisciplinary studies combining chemistry and systems biology?

  • Answer:
  • Network Pharmacology: Map this compound’s targets onto protein interaction networks (e.g., STRING DB) to identify hub nodes .
  • Metabolomics: Track metabolite flux via 13C-glucose labeling and GC-MS to elucidate metabolic impacts .
  • Machine Learning: Train random forest models on multi-omics data to predict synergistic drug combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BYK204165
Reactant of Route 2
Reactant of Route 2
BYK204165

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.